Cas no 21908-11-2 (5-formyl-3-Pyridinecarboxylic acid ethyl ester)

5-formyl-3-Pyridinecarboxylic acid ethyl ester Chemical and Physical Properties
Names and Identifiers
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- 5-formyl-3-Pyridinecarboxylic acid ethyl ester
- ethyl 5-formylpyridine-3-carboxylate
- ETHYL 5-FORMYLNICOTINATE
- 21908-11-2
- Ethyl 5-formyl-3-pyridinecarboxylate
- AB71953
- 3-Pyridinecarboxylic acid, 5-formyl-, ethyl ester
- DTXSID401290187
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- Inchi: InChI=1S/C9H9NO3/c1-2-13-9(12)8-3-7(6-11)4-10-5-8/h3-6H,2H2,1H3
- InChI Key: LGEOGSOBVJQEFU-UHFFFAOYSA-N
- SMILES: CCOC(=O)C1=CN=CC(=C1)C=O
Computed Properties
- Exact Mass: 179.058243149g/mol
- Monoisotopic Mass: 179.058243149g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 4
- Complexity: 193
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.5
- Topological Polar Surface Area: 56.3Ų
5-formyl-3-Pyridinecarboxylic acid ethyl ester Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029206380-10g |
Ethyl 5-formylnicotinate |
21908-11-2 | 95% | 10g |
$2079.68 | 2023-09-02 | |
Alichem | A029206380-25g |
Ethyl 5-formylnicotinate |
21908-11-2 | 95% | 25g |
$3977.12 | 2023-09-02 | |
Alichem | A029206380-5g |
Ethyl 5-formylnicotinate |
21908-11-2 | 95% | 5g |
$1407.00 | 2023-09-02 | |
A2B Chem LLC | BA07911-250mg |
Ethyl 5-formylpyridine-3-carboxylate |
21908-11-2 | 97% | 250mg |
$221.00 | 2024-04-20 | |
A2B Chem LLC | BA07911-1g |
Ethyl 5-formylpyridine-3-carboxylate |
21908-11-2 | 97% | 1g |
$532.00 | 2024-04-20 |
5-formyl-3-Pyridinecarboxylic acid ethyl ester Related Literature
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Kaixia Zhang,Xiaolei Shen Analyst, 2013,138, 1828-1834
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Wolfgang Schrader,Saroj K. Panda,Klaus J. Brockmann,Thorsten Benter Analyst, 2008,133, 867-869
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Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725
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Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
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Adam Le Gresley,Gilbert Ampem,Martin Grootveld,Benita C. Percival,Declan P. Naughton Food Funct., 2019,10, 7952-7966
Additional information on 5-formyl-3-Pyridinecarboxylic acid ethyl ester
5-Formyl-3-Pyridinecarboxylic Acid Ethyl Ester (CAS No. 21908-11-2): A Versatile Building Block in Organic Synthesis
5-Formyl-3-Pyridinecarboxylic acid ethyl ester (CAS No. 21908-11-2) is a highly valuable pyridine derivative widely used in pharmaceutical research, agrochemical development, and material science. This compound, also known as ethyl 5-formylnicotinate, features both an aldehyde and an ester functional group on its pyridine ring, making it a versatile intermediate for organic synthesis. Its molecular formula is C9H9NO3, with a molecular weight of 179.17 g/mol.
The growing interest in heterocyclic compounds like 5-formyl-3-Pyridinecarboxylic acid ethyl ester stems from their crucial role in drug discovery. Researchers frequently search for "pyridine derivatives for medicinal chemistry" or "building blocks for drug synthesis", reflecting the compound's importance in developing new therapeutic agents. The presence of both electron-withdrawing (ester) and electron-donating (aldehyde) groups makes this molecule particularly interesting for structure-activity relationship studies.
In pharmaceutical applications, 5-formyl-3-Pyridinecarboxylic acid ethyl ester serves as a precursor for various biologically active molecules. The formyl group allows for easy condensation reactions, while the ester can be hydrolyzed or transformed into other functional groups. This dual functionality answers common search queries like "multifunctional pyridine compounds" and "versatile pharmaceutical intermediates". Recent studies have explored its use in developing kinase inhibitors and antimicrobial agents.
The compound's physical properties make it suitable for various synthetic applications. It typically appears as a light yellow to brown crystalline powder with a melting point range of 80-85°C. Its solubility profile - soluble in common organic solvents like ethanol, methanol, and dichloromethane, but poorly soluble in water - makes it ideal for organic synthesis conditions. These characteristics address practical questions such as "solubility of pyridine esters" and "handling of formyl pyridine derivatives".
Recent advancements in green chemistry have brought attention to compounds like 5-formyl-3-Pyridinecarboxylic acid ethyl ester. Researchers are investigating more sustainable methods for its synthesis and application, responding to search trends like "eco-friendly heterocyclic synthesis". The compound's potential in catalysis and material science also aligns with current interests in "functional materials from pyridine derivatives".
Quality control of 5-formyl-3-Pyridinecarboxylic acid ethyl ester typically involves HPLC analysis, with purity specifications often exceeding 97%. This high purity makes it valuable for precise synthetic applications, addressing laboratory concerns about "reliable chemical intermediates". Storage recommendations usually suggest keeping the compound at 2-8°C in a dry environment, information frequently sought under "storage conditions for sensitive esters".
The market for specialty pyridine derivatives like 5-formyl-3-Pyridinecarboxylic acid ethyl ester has grown significantly, driven by increasing demand from the pharmaceutical and agrochemical sectors. This trend reflects in search queries about "market analysis of heterocyclic compounds" and "supply chain for research chemicals". The compound's stability and versatility make it a preferred choice over more reactive alternatives.
From a synthetic chemistry perspective, 5-formyl-3-Pyridinecarboxylic acid ethyl ester offers multiple reaction sites. The aldehyde group can participate in condensation, reduction, or nucleophilic addition reactions, while the ester can undergo hydrolysis, aminolysis, or reduction. This versatility answers technical questions like "reactivity of formyl pyridines" and "transformation of pyridine esters", making it a popular subject in organic chemistry literature.
Safety considerations for handling 5-formyl-3-Pyridinecarboxylic acid ethyl ester include standard laboratory precautions. While not classified as hazardous under normal conditions, proper personal protective equipment is recommended, addressing common workplace safety queries. The compound's stability profile makes it suitable for various research environments, contributing to its widespread use in academic and industrial settings.
Future research directions for 5-formyl-3-Pyridinecarboxylic acid ethyl ester include exploring its potential in metal-organic frameworks (MOFs) and coordination chemistry. These applications respond to growing interest in "pyridine-based ligands" and "functional materials design". The compound's unique structure positions it well for these emerging applications in materials science and nanotechnology.
In conclusion, 5-Formyl-3-Pyridinecarboxylic acid ethyl ester (CAS No. 21908-11-2) represents an important building block in organic chemistry with diverse applications across multiple scientific disciplines. Its combination of functional groups, stability, and reactivity makes it particularly valuable for pharmaceutical research and material development. As synthetic methodologies advance and new applications emerge, this compound continues to attract significant research interest and commercial attention in the chemical industry.
21908-11-2 (5-formyl-3-Pyridinecarboxylic acid ethyl ester) Related Products
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